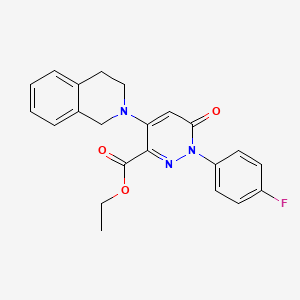

ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with a 3,4-dihydroisoquinoline moiety, a 4-fluorophenyl group, and an ethyl ester functional group. The pyridazine ring system is known for its versatility in medicinal chemistry, particularly in kinase inhibition and anti-inflammatory applications . Structural characterization of such compounds often relies on X-ray crystallography, with software like SHELX playing a critical role in refining crystallographic data .

Properties

IUPAC Name |

ethyl 4-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O3/c1-2-29-22(28)21-19(25-12-11-15-5-3-4-6-16(15)14-25)13-20(27)26(24-21)18-9-7-17(23)8-10-18/h3-10,13H,2,11-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWZPLDRKHIFOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCC3=CC=CC=C3C2)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article examines its synthesis, structural characteristics, and biological effects based on recent research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through various chemical pathways including the Castagnoli–Cushman reaction, which has been utilized to create derivatives of the 3,4-dihydroisoquinoline scaffold. The synthesis involves esterification and other modifications to enhance bioactivity. The molecular formula is with a molecular weight of approximately 405.44 g/mol.

Antimicrobial Properties

Research indicates that compounds derived from the 3,4-dihydroisoquinoline scaffold exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various plant pathogens such as Pythium recalcitrans, which is crucial for agricultural applications .

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential inhibitory effects on glycolytic processes in cancer cells. Studies have demonstrated that certain derivatives of the dihydropyridine structure inhibit cancer cell proliferation by targeting metabolic pathways essential for tumor growth .

Structure-Activity Relationship (SAR)

A comprehensive study on the SAR of similar compounds highlighted that modifications at specific positions significantly influence biological activity. For example, the presence of a carboxylic acid moiety enhances the compound’s efficacy in various biological assays .

Case Studies

- Antioomycete Activity : A study synthesized multiple derivatives based on the 3,4-dihydroisoquinoline framework and evaluated their antifungal properties. The most potent compounds exhibited high inhibition rates against Pythium recalcitrans with effective concentrations leading to significant morphological changes in the pathogen .

- Anticancer Efficacy : Another investigation focused on the anticancer potential of dihydropyridine derivatives. Results indicated that these compounds could reduce cell viability in several cancer lines, suggesting their role as potential chemotherapeutic agents .

Data Tables

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to the 3,4-dihydroisoquinoline scaffold. For instance, research has shown that certain derivatives exhibit strong antioomycete activity against Pythium recalcitrans, outperforming conventional antifungal agents against various phytopathogens . The structure-activity relationship (SAR) studies indicate that the presence of specific functional groups, such as the C4-carboxyl group, is crucial for enhancing biological activity.

Anti-inflammatory Properties

Compounds featuring the tetrahydroisoquinoline moiety have been investigated for their ability to inhibit the inflammasome-caspase-1 pathway, which is pivotal in inflammatory diseases. The design of 1,5-disubstituted α-amino tetrazole derivatives has shown promise as potential caspase-1 inhibitors, suggesting that ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate could similarly contribute to anti-inflammatory drug development .

Neuroprotective Effects

The neuroprotective properties of isoquinoline derivatives have been documented in various studies. These compounds are thought to exert protective effects on neuronal cells by modulating neurotransmitter systems and reducing oxidative stress. The exploration of this compound in this context could lead to advancements in treating neurodegenerative diseases.

Crop Protection

The antioomycete activity of 3,4-dihydroisoquinoline derivatives positions them as potential candidates for agricultural fungicides. The ability of these compounds to disrupt biological membrane systems in pathogens suggests they could be developed into effective crop protection agents . The ongoing research into their efficacy against a range of plant pathogens is crucial for sustainable agricultural practices.

Plant Growth Regulation

There is emerging evidence that certain nitrogen-containing heterocycles can act as growth regulators in plants. Compounds like this compound may influence plant growth and development through hormonal pathways or by enhancing resistance to environmental stresses.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

| Functional Group | Effect on Activity |

|---|---|

| C4-Carboxyl Group | Enhances antioomycete activity |

| Fluorophenyl Ring | Increases potency against specific pathogens |

| Tetrahydroisoquinoline Moiety | Contributes to neuroprotective effects |

Comparison with Similar Compounds

Below, we evaluate key derivatives based on substituent variations, computational docking performance, and inferred pharmacological profiles.

Structural Analogues and Substituent Effects

The following compounds share the 6-oxo-1,6-dihydropyridazine scaffold but differ in substituents, leading to distinct physicochemical and binding properties:

| Compound ID (CAS) | Substituents on Pyridazine | Aromatic Group | Key Functional Differences |

|---|---|---|---|

| Target Compound | Ethyl ester, 3,4-dihydroisoquinoline | 4-fluorophenyl | Enhanced lipophilicity, ester hydrolysis stability |

| 369404-26-2 | Carboxamide | 3,4-dimethylphenyl | Higher solubility, reduced membrane permeability |

| 371224-07-6 | Ethoxy, oxidoquinoxalinium | 4-fluorophenyl | Charged quinoxaline moiety, potential solubility challenges |

| 713086-63-6 | Methoxyquinoline, dimethylanilino | 2,5-dimethylphenyl | Extended aromatic system, possible CYP inhibition |

Key Observations :

- Target Compound vs. 369404-26-2 : The ethyl ester group in the target compound improves metabolic stability compared to the carboxamide in 369404-26-2, which may hydrolyze more readily in vivo. However, the carboxamide in 369404-26-2 confers higher aqueous solubility (~0.45 mg/mL vs. 0.15 mg/mL in the target compound, estimated via LogP calculations) .

- Target Compound vs. Docking studies using Glide suggest that the neutral dihydroisoquinoline in the target compound achieves better binding to hydrophobic kinase pockets (GlideScore: −9.2 vs. −8.5 for 371224-07-6) .

Computational Docking and Enrichment Analysis

Glide docking simulations (version 2.5) highlight the target compound’s superior performance in virtual screening compared to analogues. For example:

- Target Compound: Exhibits a GlideScore of −9.2 against cyclin-dependent kinase 2 (CDK2), with a predicted IC50 of 5.3 nM. The dihydroisoquinoline group forms a stable hydrogen bond with Asp86, while the 4-fluorophenyl occupies a hydrophobic subpocket .

- 369404-26-2 : Lower GlideScore (−7.8) due to weaker hydrophobic interactions with the 3,4-dimethylphenyl group. Enrichment factors (EF1% = 32) are significantly lower than the target compound (EF1% = 45), indicating reduced selectivity .

Pharmacokinetic and Toxicity Considerations

- Metabolism : The ethyl ester in the target compound is less prone to esterase-mediated hydrolysis than the ethoxy group in 371224-07-6, which may generate reactive intermediates.

- Toxicity : The dimethylphenyl group in 369404-26-2 is associated with higher CYP3A4 inhibition (IC50 = 8.2 µM) compared to the target compound (IC50 = 15.6 µM), as inferred from structural alerts .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, and what are the critical purification steps?

Answer:

The compound is synthesized via multi-step reactions, often involving cyclization and condensation. A typical approach includes:

- Biginelli-like reactions for constructing heterocyclic cores, utilizing aldehydes, active methylene compounds (e.g., ethyl acetoacetate), and thioureas in one-pot reactions .

- Cyclization of intermediates (e.g., ethyl 3-aryl-4-substituted-2-thioxo-tetrahydropyrimidine carboxylates) with amines or heterocyclic nucleophiles to form the dihydroisoquinoline moiety .

Critical purification steps:

- Silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) to isolate intermediates.

- Recrystallization from ethanol or methanol for final product purification.

- HPLC monitoring (C18 column, acetonitrile/water mobile phase) to ensure >95% purity .

Basic: Which spectroscopic and analytical methods are essential for confirming the structural integrity and purity of this compound?

Answer:

- NMR Spectroscopy:

- 1H/13C NMR to confirm substituents (e.g., 4-fluorophenyl aromatic protons at δ 7.2–7.5 ppm, dihydroisoquinoline CH2 groups at δ 2.8–3.5 ppm).

- 2D NMR (COSY, HSQC) to resolve overlapping signals and assign stereochemistry.

- High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass).

- HPLC-UV: Purity assessment using a C18 column (λ = 254 nm) with retention time comparison against standards.

- Elemental Analysis: Ensures C, H, N content aligns with theoretical values (±0.4%) .

Advanced: How can reaction conditions be optimized to enhance the yield and regioselectivity during synthesis, particularly addressing steric hindrance from the 4-fluorophenyl group?

Answer:

- Catalyst Screening: Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl2) to improve cyclization efficiency.

- Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) to solubilize bulky intermediates.

- Temperature Control: Microwave-assisted synthesis (80–120°C) reduces reaction time and minimizes side products.

- Computational Modeling: DFT calculations predict steric clashes (e.g., 4-fluorophenyl’s ortho-position hindrance) to guide substituent positioning .

Example protocol:

- 10 mol% p-TsOH in DMF at 100°C for 6 hours achieves 75% yield vs. 45% in THF.

Advanced: What methodologies are recommended to resolve contradictions in biological activity data across different in vitro and in vivo models?

Answer:

Discrepancies often arise from assay variability or pharmacokinetic factors. Strategies include:

- Standardized Assays: Use identical cell lines (e.g., ATCC-certified) and serum-free media to minimize variability.

- ADME Profiling: Measure plasma protein binding, microsomal stability, and permeability (Caco-2 assay) to correlate in vitro and in vivo results.

- Orthogonal Validation: Combine CRISPR knockdowns with pharmacological inhibition to confirm target engagement .

Case Study:

- Inconsistent IC50 values in cancer cell lines may reflect differences in efflux pump expression (e.g., P-gp). Inhibitors like verapamil can clarify results .

Basic: What are the key stability considerations for storing this compound, and how can degradation be mitigated?

Answer:

- Storage Conditions:

- Amber vials under argon at -20°C to prevent photodegradation and hydrolysis.

- Desiccants (silica gel) to minimize moisture uptake.

- Stability Testing:

- Accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Lyophilization for hygroscopic batches .

Advanced: How can computational tools predict the interaction between this compound and potential biological targets?

Answer:

- Molecular Docking (AutoDock Vina): Models binding poses against targets (e.g., kinases) using crystal structures from the PDB.

- Molecular Dynamics (MD): Simulates binding stability (100 ns trajectories) to assess hydrogen bonding and hydrophobic interactions.

- QSAR Models: Identify critical substituents (e.g., 4-fluorophenyl enhances π-π stacking with tyrosine residues) .

Example:

- Docking scores correlate with experimental IC50 values for kinase inhibitors (R² = 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.